molecular formula C4H6FNO3S B13562289 6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride CAS No. 1839621-72-5

6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride

Cat. No.: B13562289
CAS No.: 1839621-72-5
M. Wt: 167.16 g/mol
InChI Key: BVAWGIQITBCKSK-UHFFFAOYSA-N
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Description

6-Oxa-3-azabicyclo[310]hexane-3-sulfonyl fluoride is a bicyclic compound that features a unique structure with an oxygen and nitrogen atom incorporated into a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-Oxa-3-azabicyclo[3.1.0]hexane with sulfonyl fluoride reagents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of sulfonamides or sulfonate esters.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfonamides.

Scientific Research Applications

6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts specific reactivity and potential for covalent modification of biological targets. This makes it distinct from other similar compounds that may lack this functional group or have different substituents.

Properties

CAS No.

1839621-72-5

Molecular Formula

C4H6FNO3S

Molecular Weight

167.16 g/mol

IUPAC Name

6-oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride

InChI

InChI=1S/C4H6FNO3S/c5-10(7,8)6-1-3-4(2-6)9-3/h3-4H,1-2H2

InChI Key

BVAWGIQITBCKSK-UHFFFAOYSA-N

Canonical SMILES

C1C2C(O2)CN1S(=O)(=O)F

Origin of Product

United States

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